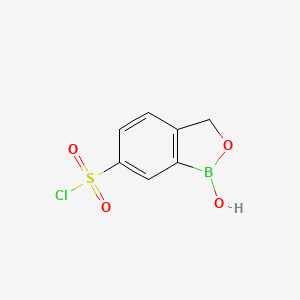

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride (HBDBSC) is an organic compound that belongs to the class of boron-containing compounds, known as boronates. It has been widely used in the synthesis of various organic compounds, due to its unique properties. HBDBSC is an important building block for the synthesis of organic compounds, due to its ability to form strong covalent bonds with other molecules. It can also be used in the synthesis of polymers, and in the production of catalysts.

Aplicaciones Científicas De Investigación

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and catalysis. It is also used in the synthesis of drugs, and in the development of new materials and nanomaterials. This compound is also used in the synthesis of polymers and catalysts, and in the production of pharmaceuticals.

Mecanismo De Acción

Target of Action

A related compound, an3661, targets theCleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3) in Plasmodium falciparum . PfCPSF3 is crucial for the parasite’s survival, making it an attractive target for antimalarial drugs .

Mode of Action

Benzoxaboroles, the class of compounds to which it belongs, are known to form covalent bonds with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

The inhibition of pfcpsf3 by related compounds disrupts mrna processing in plasmodium falciparum, affecting the parasite’s survival .

Result of Action

The inhibition of pfcpsf3 by related compounds leads to the disruption of mrna processing, affecting the survival of plasmodium falciparum .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is its low cost, making it an attractive option for many laboratories. Additionally, this compound is relatively non-toxic and has a low environmental impact. However, this compound can be difficult to handle, as it is a strong Lewis acid and can react with other molecules.

Direcciones Futuras

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride has many potential applications in the future. One potential application is in the development of new materials and nanomaterials. This compound can also be used in the synthesis of drugs, and in the development of catalysts and polymers. Additionally, this compound can be used in the production of pharmaceuticals, and in the development of new drug delivery systems. Finally, this compound can be used in the development of new biosensors and diagnostics, which could be used to detect and monitor diseases.

Métodos De Síntesis

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride is synthesized by a two-step process, involving the reaction of 1,3-dihydro-2,1-benzoxaborole (DHB) with sulfur trioxide (SO3). In the first step, DHB is reacted with SO3, to form 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonic acid (HBDBS). In the second step, HBDBS is reacted with thionyl chloride (SOCl2) to form this compound. This reaction is carried out under anhydrous conditions and at a temperature of 60-80°C.

Análisis Bioquímico

Biochemical Properties

Benzoxaboroles, a class of compounds to which it belongs, are known to interact with various enzymes and proteins

Cellular Effects

It is speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNXREKCFFQIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.45 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

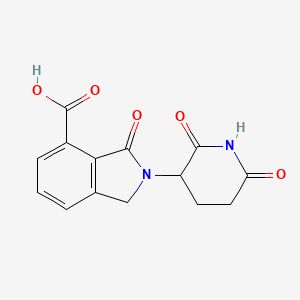

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)

![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)

![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)

![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)

![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)